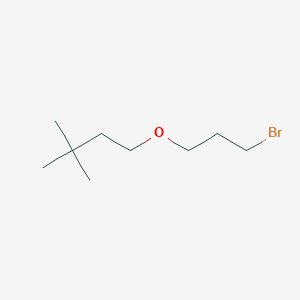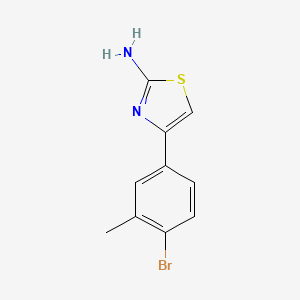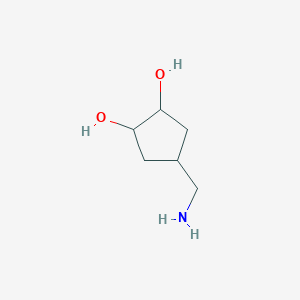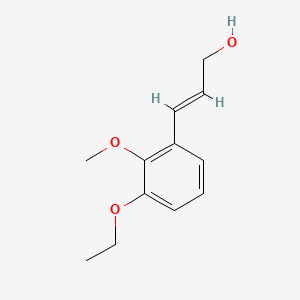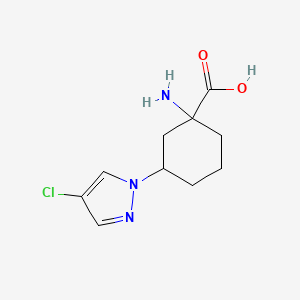
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane ring formation: The chlorinated pyrazole is then reacted with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Introduction of the amino group: This can be done through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
化学反応の分析
Types of Reactions
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic or covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
1-Amino-3-(4-nitro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This can lead to distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
1-amino-3-(4-chloropyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O2/c11-7-5-13-14(6-7)8-2-1-3-10(12,4-8)9(15)16/h5-6,8H,1-4,12H2,(H,15,16) |
InChIキー |
SQBPQPHTDFCWHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
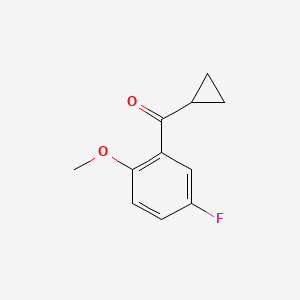
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

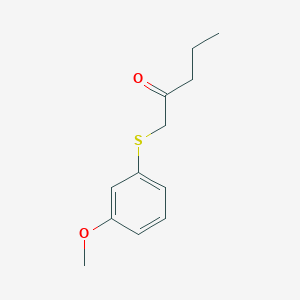
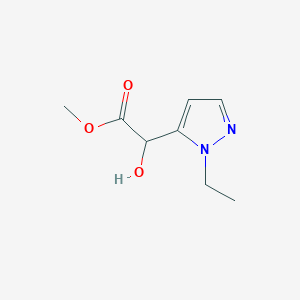
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
